![molecular formula C12H11NO2 B6366023 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% CAS No. 1261895-68-4](/img/structure/B6366023.png)
3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95%
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Overview
Description
3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% (3H2P) is a compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid with a melting point of 188-192°C and a boiling point of 293-295°C. It is a highly polar compound with a pKa of 8.4 and is soluble in both water and organic solvents. 3H2P has a variety of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Mechanism of Action
3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% acts as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition can be reversible or irreversible depending on the concentration of 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95%.
Biochemical and Physiological Effects
3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been shown to inhibit the activity of enzymes involved in metabolic pathways. It has also been shown to inhibit the activity of enzymes involved in DNA replication and transcription. In addition, 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been shown to have an anti-inflammatory effect in vitro and in vivo models.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% in lab experiments is its ability to inhibit enzyme activity. This makes it useful for studying enzyme inhibition and drug delivery. The main limitation of using 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% is its low solubility in water. This makes it difficult to use in some experiments.
Future Directions
There are several potential future directions for the use of 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% in scientific research. It could be used to study the effects of enzyme inhibition on metabolic pathways, DNA replication, and transcription. It could also be used to study drug delivery systems and the effects of anti-inflammatory compounds. Additionally, 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% could be used to study protein-protein interactions and to develop new drugs. Finally, 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% could be used to study the effects of environmental contaminants on biochemical pathways.
Synthesis Methods
3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% can be synthesized in two ways. The first method is a two-step process involving the reaction of 4-hydroxymethylphenylhydrazine with 2-chloropyridine in the presence of a base. The second method is a one-step process involving the reaction of 4-hydroxymethylphenylhydrazine with 2-chloropyridine in the presence of a strong acid. Both methods yield 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% in high yields.
Scientific Research Applications
3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and can be used to synthesize a variety of compounds. It is also used in biochemistry and pharmacology for its unique properties. It has been used in the study of enzyme inhibition, drug delivery, and protein-protein interactions.
properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-5-10(6-4-9)12-11(15)2-1-7-13-12/h1-7,14-15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXNZQYIKPOSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682607 |
Source
|
Record name | 2-[4-(Hydroxymethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-68-4 |
Source
|
Record name | 2-[4-(Hydroxymethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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